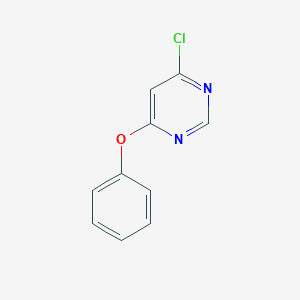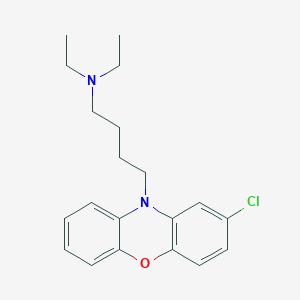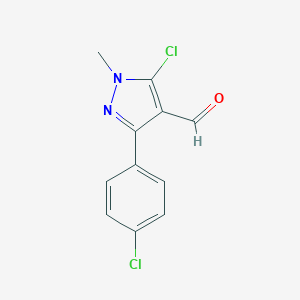![molecular formula C6H15O12P3S3 B038899 [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid CAS No. 113596-09-1](/img/structure/B38899.png)
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, also known as TCEP-HCl, is a widely used reducing agent in biochemical and biological research. It is a water-soluble, odorless, and colorless compound that is commonly used for the reduction of disulfide bonds in proteins and peptides.
作用机制
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid acts as a reducing agent by donating electrons to disulfide bonds in proteins and peptides. The reduction of disulfide bonds leads to the formation of free sulfhydryl groups (-SH), which can participate in various biochemical reactions. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is a mild reducing agent that does not react with other functional groups in proteins and peptides, making it a valuable tool for biochemical and biological research.
生化和生理效应
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has no significant biochemical or physiological effects on cells or tissues. It is a non-toxic and non-irritating compound that is safe for use in biochemical and biological research. However, it is important to note that [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid should be handled with care, as it can cause skin and eye irritation.
实验室实验的优点和局限性
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has several advantages as a reducing agent in lab experiments. It is a mild reducing agent that does not react with other functional groups in proteins and peptides, making it a valuable tool for biochemical and biological research. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is also water-soluble, which makes it easy to use in aqueous solutions. However, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has some limitations. It is not effective for the reduction of disulfide bonds in proteins and peptides that are buried in the protein structure. In addition, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid can interfere with some protein assays, such as the Bradford assay.
未来方向
There are several future directions for the use of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid in biochemical and biological research. One area of research is the development of new reducing agents that are more effective for the reduction of disulfide bonds in proteins and peptides that are buried in the protein structure. Another area of research is the development of new protein assays that are not affected by [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid. Finally, there is a need for further research into the biochemical and physiological effects of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, particularly in vivo studies to determine its safety and efficacy for use in humans.
Conclusion:
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, or [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, is a widely used reducing agent in biochemical and biological research. It is a mild reducing agent that is used to reduce disulfide bonds in proteins and peptides, allowing for the study of protein folding, structure, and function. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has several advantages as a reducing agent in lab experiments, including its mildness and water solubility. However, it also has some limitations, such as its ineffectiveness for the reduction of buried disulfide bonds in proteins and peptides and its interference with some protein assays. Further research is needed to develop new reducing agents and protein assays and to determine the safety and efficacy of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid for use in humans.
合成方法
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is synthesized by reacting tris(2-carboxyethyl)phosphine (TCEP) with thionyl chloride (SOCl2) in the presence of water and triethylamine. The reaction yields [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, which is purified by precipitation with diethyl ether. The purity of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is crucial for its effectiveness as a reducing agent in biochemical and biological research.
科学研究应用
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is commonly used in various scientific research applications, including protein and peptide analysis, proteomics, and structural biology. It is used to reduce disulfide bonds in proteins and peptides, which allows for the study of protein folding, structure, and function. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is also used in proteomics for the preparation of protein samples for mass spectrometry analysis. In addition, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is used in structural biology for the determination of protein structures by X-ray crystallography and NMR spectroscopy.
属性
CAS 编号 |
113596-09-1 |
|---|---|
产品名称 |
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid |
分子式 |
C6H15O12P3S3 |
分子量 |
468.3 g/mol |
IUPAC 名称 |
(1R,2S,3S,4R,5S,6S)-3,5,6-tris(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4-triol |
InChI |
InChI=1S/C6H15O12P3S3/c7-1-2(8)5(17-20(12,13)23)6(18-21(14,15)24)3(9)4(1)16-19(10,11)22/h1-9H,(H2,10,11,22)(H2,12,13,23)(H2,14,15,24)/t1-,2+,3+,4-,5-,6-/m0/s1 |
InChI 键 |
BZIDQHFQSPKXER-HOZKJCLWSA-N |
手性 SMILES |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)S)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)(O)S)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
同义词 |
inositol 1,4,5-triphosphorothioate InsPS3 myo-inositol 1,4,5-trisphosphorothioate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



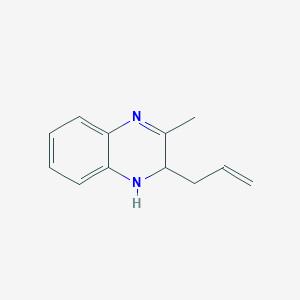
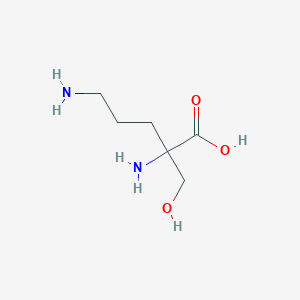
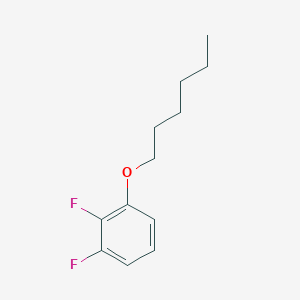


![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)

